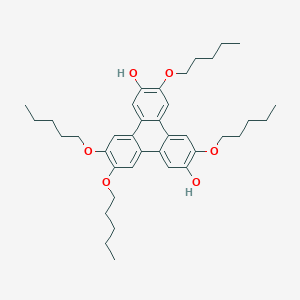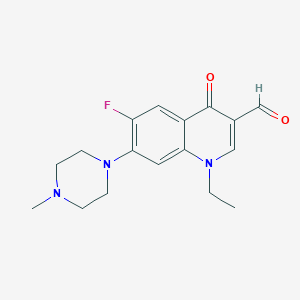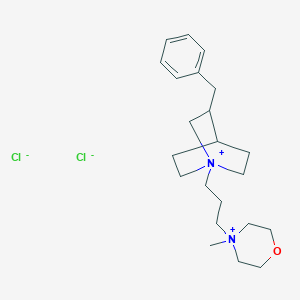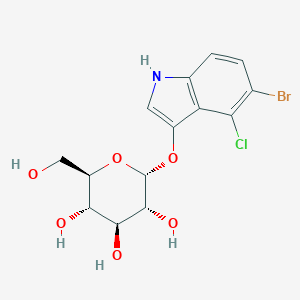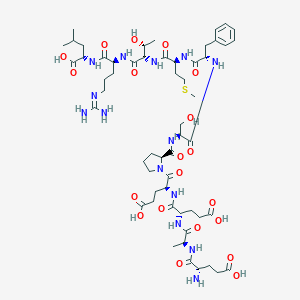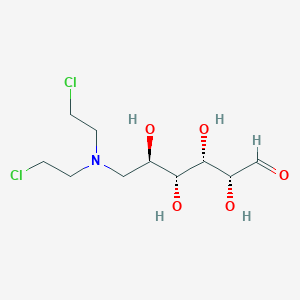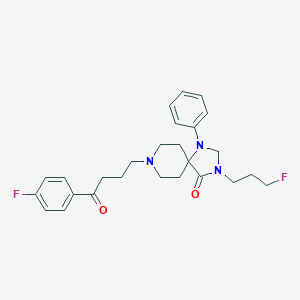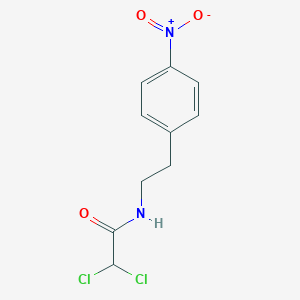
1-(4-Nitrophenyl)-2-dichloroacetamidoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-dichloroacetamidoethane, also known as NDAE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane involves the inhibition of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis. This inhibition leads to the disruption of bacterial and fungal cell membranes, ultimately leading to cell death.
Biochemical And Physiological Effects
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of inflammatory diseases and conditions. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi. Additionally, it has been shown to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one limitation of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. Additionally, further research could be done to investigate the potential use of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in the treatment of cancer and neurodegenerative diseases. Finally, efforts could be made to improve the solubility of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in water, making it more versatile in lab experiments.
In conclusion, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in these areas could lead to the development of new treatments for various diseases and conditions.
Synthesis Methods
1-(4-Nitrophenyl)-2-dichloroacetamidoethane can be synthesized through a multistep process involving the reaction of 4-nitroaniline with ethyl chloroacetate, followed by the reaction of the resulting product with thionyl chloride and ethylenediamine. This process results in the formation of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane, which can be purified through recrystallization.
Scientific Research Applications
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.
properties
CAS RN |
102904-25-6 |
|---|---|
Product Name |
1-(4-Nitrophenyl)-2-dichloroacetamidoethane |
Molecular Formula |
C10H10Cl2N2O3 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
2,2-dichloro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
InChI Key |
DUDPYHGWFFLHRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
Other CAS RN |
102904-25-6 |
synonyms |
1-(4-nitrophenyl)-2-dichloroacetamidoethane N-(2-(4-nitrophenethyl))dichloroacetamide NO2DCA PNO2DCAE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



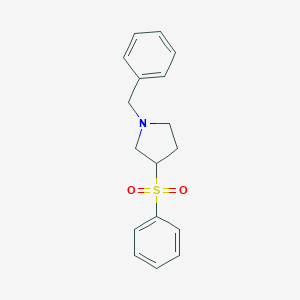
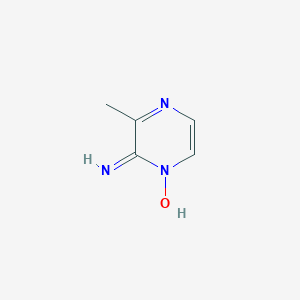
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
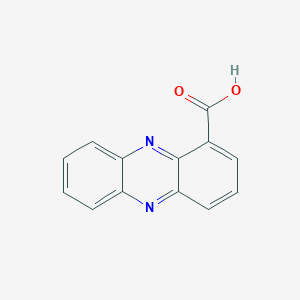
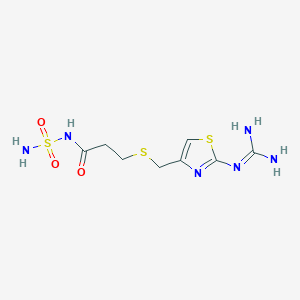
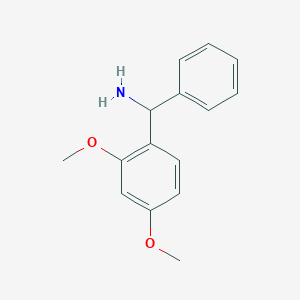
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
